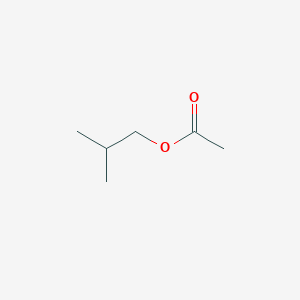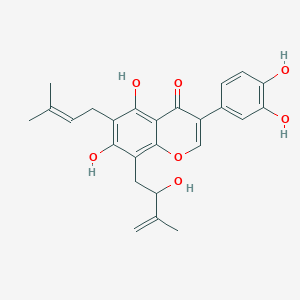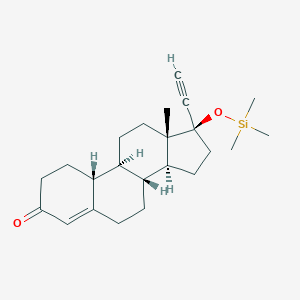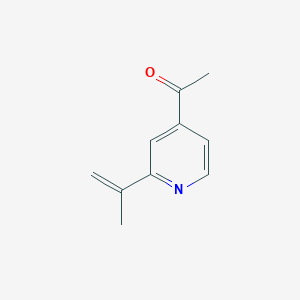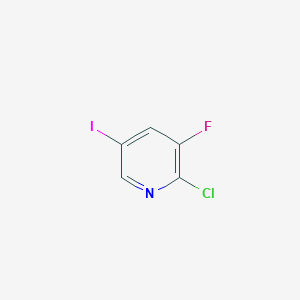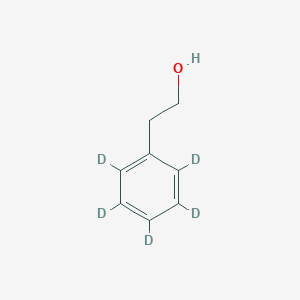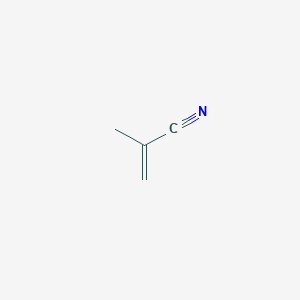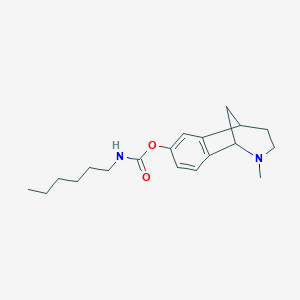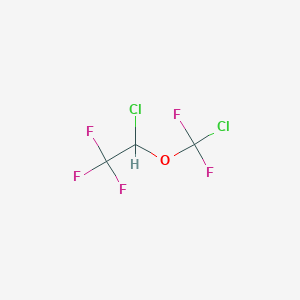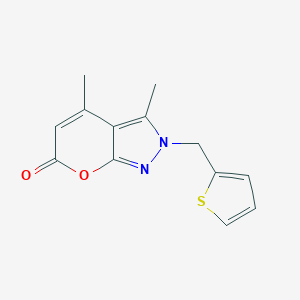![molecular formula C5H7N3O B127623 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol CAS No. 153851-41-3](/img/structure/B127623.png)
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Theoretical Study
The compound 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, which is structurally similar to the compound , was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction . The final product was characterized by 1H NMR and ESI-MS/MS .
Biological Activities
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . It’s reasonable to infer that “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” may also exhibit similar biological activities.
WDR5-WINsite Inhibitors
WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia . Compounds structurally similar to “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” have been discovered as potent and selective WDR5-WINsite inhibitors .
CDK2 Inhibitors
A series of exceptionally selective CDK2 inhibitors have been described using a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . Given the structural similarity, “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could potentially be used as a CDK2 inhibitor.
ATR Inhibitors
ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, which is an attractive anticancer drug target based on synthetic lethality . Fused pyrimidine derivatives have been designed, synthesized, and evaluated as ATR inhibitors . “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could potentially be used as an ATR inhibitor.
Future Directions
The future directions for the study of “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could involve further exploration of its potential applications in medicinal chemistry and drug discovery. These compounds could serve as starting points for the discovery of clinically useful inhibitors for the treatment of various diseases .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c9-4-1-5-6-3-7-8(5)2-4/h3-4,9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIZDRRBDXXWIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


